molecular formula C18H12ClN3 B14204546 2-(Anilinomethylidene)-5-(4-chlorophenyl)-2H-pyrrole-4-carbonitrile CAS No. 872706-16-6

2-(Anilinomethylidene)-5-(4-chlorophenyl)-2H-pyrrole-4-carbonitrile

Cat. No.: B14204546
CAS No.: 872706-16-6
M. Wt: 305.8 g/mol
InChI Key: SLUBPVJOWIBFJT-UHFFFAOYSA-N
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Description

2-(Anilinomethylidene)-5-(4-chlorophenyl)-2H-pyrrole-4-carbonitrile is an organic compound that belongs to the class of pyrroles This compound is characterized by the presence of an anilinomethylidene group and a 4-chlorophenyl group attached to the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Anilinomethylidene)-5-(4-chlorophenyl)-2H-pyrrole-4-carbonitrile typically involves the reaction of aniline with 4-chlorobenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the anilinomethylidene intermediate, which then reacts with a pyrrole derivative to yield the final product. Common reaction conditions include the use of solvents such as ethanol or methanol and temperatures ranging from 60°C to 80°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(Anilinomethylidene)-5-(4-chlorophenyl)-2H-pyrrole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

2-(Anilinomethylidene)-5-(4-chlorophenyl)-2H-pyrrole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Anilinomethylidene)-5-(4-chlorophenyl)-2H-pyrrole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Anilinomethylidene)-5-(4-bromophenyl)-2H-pyrrole-4-carbonitrile
  • 2-(Anilinomethylidene)-5-(4-fluorophenyl)-2H-pyrrole-4-carbonitrile
  • 2-(Anilinomethylidene)-5-(4-methylphenyl)-2H-pyrrole-4-carbonitrile

Uniqueness

2-(Anilinomethylidene)-5-(4-chlorophenyl)-2H-pyrrole-4-carbonitrile is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

872706-16-6

Molecular Formula

C18H12ClN3

Molecular Weight

305.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-(phenyliminomethyl)-1H-pyrrole-3-carbonitrile

InChI

InChI=1S/C18H12ClN3/c19-15-8-6-13(7-9-15)18-14(11-20)10-17(22-18)12-21-16-4-2-1-3-5-16/h1-10,12,22H

InChI Key

SLUBPVJOWIBFJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=CC2=CC(=C(N2)C3=CC=C(C=C3)Cl)C#N

Origin of Product

United States

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